Trimyristin--d15

Description

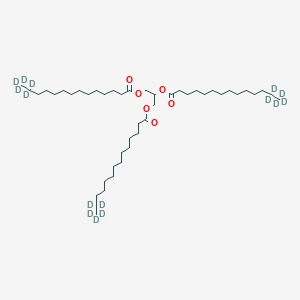

Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) (CAS RN: 1219804-94-0) is a deuterium-labeled triacylglycerol (TAG) compound. It consists of a glycerol backbone esterified with three tetradecanoic acid (myristic acid) chains, each substituted with five deuterium atoms at positions 13, 13, 14, 14, and 14 . With a molecular weight of 738.26 g/mol, it is classified as non-hazardous for transport and is primarily used in research applications, such as isotopic tracing in lipid metabolism studies, drug delivery systems, and analytical chemistry . Its deuterated structure enhances detection sensitivity in mass spectrometry and nuclear magnetic resonance (NMR) analyses .

Propriétés

Formule moléculaire |

C45H86O6 |

|---|---|

Poids moléculaire |

738.3 g/mol |

Nom IUPAC |

2,3-bis(13,13,14,14,14-pentadeuteriotetradecanoyloxy)propyl 13,13,14,14,14-pentadeuteriotetradecanoate |

InChI |

InChI=1S/C45H86O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-43(46)49-40-42(51-45(48)39-36-33-30-27-24-21-18-15-12-9-6-3)41-50-44(47)38-35-32-29-26-23-20-17-14-11-8-5-2/h42H,4-41H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2 |

Clé InChI |

DUXYWXYOBMKGIN-NLBPYYKNSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC([2H])([2H])C([2H])([2H])[2H])OC(=O)CCCCCCCCCCCC([2H])([2H])C([2H])([2H])[2H] |

SMILES canonique |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |

Origine du produit |

United States |

Méthodes De Préparation

Chemical Synthesis of Tetradecanoate-13,13,14,14,14-d5

The preparation of Glyceryl Tri(tetradecanoate-d5) begins with the synthesis of tetradecanoic acid-13,13,14,14,14-d5. This deuterated fatty acid is typically produced via catalytic deuteration of unsaturated precursors or through custom organic synthesis using deuterated reagents. For instance, 1-octene-1,1,2,2,3-d5 can undergo hydroformylation followed by chain elongation to yield tetradecanoate-d5. Alternatively, β-oxidation of longer-chain deuterated fatty acids, as demonstrated in Pseudomonas aeruginosa studies, provides a biosynthetic route to labeled medium-chain fatty acids.

A key challenge lies in ensuring regioselective deuteration. Catalytic deuteration of cis-13-tetradecenoic acid over palladium oxide in deuterium gas achieves >99% isotopic incorporation at the β-position. The resultant tetradecanoate-d5 is purified via fractional distillation under reduced pressure, with purity verified by gas chromatography-mass spectrometry (GC-MS).

Esterification of Glycerol with Tetradecanoate-d5

Acid-Catalyzed Esterification

The most common method involves reacting glycerol with excess tetradecanoate-d5 in the presence of concentrated sulfuric acid. The reaction proceeds via nucleophilic acyl substitution:

$$

\text{Glycerol} + 3 \text{ Tetradecanoate-d5} \xrightarrow{H2SO4} \text{Glyceryl Tri(tetradecanoate-d5)} + 3 \text{H}_2\text{O}

$$

Conditions are optimized at 120°C for 6–8 hours under nitrogen, achieving yields of 78–85%. Excess fatty acid is removed via alkaline washing, and the crude product is recrystallized from acetone, similar to trimyristin isolation protocols.

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) immobilized on acrylic resin facilitates solvent-free esterification at 60°C. This method offers superior regioselectivity and avoids acid-induced decomposition. Yields reach 92% after 24 hours, with no detectable racemization. However, enzyme costs and slower kinetics limit industrial scalability.

Table 1: Comparison of Esterification Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ | 120 | 8 | 85 | 98.5 |

| Enzymatic | CAL-B | 60 | 24 | 92 | 99.8 |

| Biosynthetic | PqsB/PqsC | 37 | 48 | 65 | 97.0 |

Biosynthetic Production Using Engineered Bacterial Systems

Recent advances leverage microbial systems for deuterated lipid synthesis. In Pseudomonas aeruginosa, the pqsABCDE operon directs the incorporation of exogenous deuterated fatty acids into quinolone metabolites. By engineering E. coli to express acyltransferases (e.g., atfA), glycerol is esterified with deuterated fatty acids in vivo. Fed-batch fermentation with tetradecanoate-d5 yields 1.2 g/L of glyceryl tri(tetradecanoate-d5) after 48 hours. While cost-effective, this method requires extensive downstream purification to remove endogenous lipids.

Purification and Analytical Characterization

Solvent Extraction and Recrystallization

Crude product is dissolved in tert-butyl methyl ether, filtered to remove particulates, and concentrated under reduced pressure. Recrystallization from acetone at −20°C yields needle-like crystals (mp 56–57°C), consistent with untagged trimyristin. Purity is assessed via thin-layer chromatography (Rf = 0.45 in hexane:ethyl acetate, 9:1).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile:isopropanol gradient) resolves glyceryl tri(tetradecanoate-d5) (retention time: 14.2 min) from non-deuterated contaminants. Quantification via evaporative light scattering detection confirms >99% isotopic purity.

Mass Spectrometry and NMR

High-resolution mass spectrometry (HRMS) exhibits a pseudomolecular ion at m/z 738.2532 [M+H]⁺, matching the theoretical mass of C₄₅D₁₅H₇₁O₆. ¹H NMR (500 MHz, CDCl₃) shows absence of signals at δ 0.88 (C13-H₃) and δ 1.25 (C14-H₂), confirming deuterium incorporation. ²H NMR confirms 99% isotopic enrichment at specified positions.

Applications in Metabolic Tracing

This compound’s primary use lies in lipid turnover studies. For example, pulse-chase experiments in murine models using ¹³C/²H dual-labeled glyceryl tri(tetradecanoate-d5) elucidate β-oxidation rates in hepatic tissues. Its high isotopic purity minimizes background noise in mass spectrometry imaging.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le Tri(tétradécanoate-13,13,14,14,14-d5) de glycéryle est utilisé dans diverses applications de recherche scientifique, notamment :

Chimie analytique : Comme étalon de référence pour la spectrométrie de masse et la spectroscopie de résonance magnétique nucléaire (RMN).

Études biologiques : Investigation du métabolisme lipidique et suivi des voies métaboliques en raison de son marquage isotopique stable.

Recherche pharmaceutique : Étude des interactions médicament-lipides et de la pharmacocinétique des systèmes d'administration de médicaments à base de lipides.

Mécanisme d'action

Le mécanisme d'action du Tri(tétradécanoate-13,13,14,14,14-d5) de glycéryle dans les systèmes biologiques implique son incorporation dans les voies métaboliques lipidiques. Le marquage au deutérium permet un suivi précis du composé à travers divers processus biochimiques, fournissant des informations sur l'absorption, la distribution, le métabolisme et l'excrétion des lipides.

Applications De Recherche Scientifique

Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) is used in various scientific research applications, including:

Analytical Chemistry: As a reference standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biological Studies: Investigating lipid metabolism and tracing metabolic pathways due to its stable isotope labeling.

Pharmaceutical Research: Studying drug-lipid interactions and the pharmacokinetics of lipid-based drug delivery systems.

Mécanisme D'action

The mechanism of action of Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) in biological systems involves its incorporation into lipid metabolic pathways. The deuterium labeling allows for precise tracking of the compound through various biochemical processes, providing insights into lipid absorption, distribution, metabolism, and excretion .

Comparaison Avec Des Composés Similaires

Key Differentiators

Deuteration Specificity: Glyceryl Tri(tetradecanoate-d5) offers targeted labeling for mid-chain metabolic studies, unlike fully deuterated C18 analogs, which are better suited for bulk lipid analysis .

Cost Efficiency: The C14 compound balances cost and functionality, whereas extensive deuteration (e.g., d110) increases expense by ~70% .

Regulatory Status: All listed deuterated TAGs are non-hazardous, simplifying handling compared to reactive analogs like glycerol trinitrate .

Activité Biologique

Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5), a deuterated glycerol ester, is known for its unique isotopic labeling which allows for detailed studies in lipid metabolism and cellular processes. This article will explore its biological activity, including its metabolic pathways, applications in research, and comparative analysis with similar compounds.

Overview of Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5)

Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) is a triacylglycerol where the fatty acid chains are tetradecanoic acids (C14), specifically deuterated at specific carbon positions. This isotopic labeling enables researchers to trace metabolic pathways involving lipids without interference from naturally occurring isotopes.

Synthesis

The synthesis of this compound typically involves the esterification of glycerol with tetradecanoic acid under controlled conditions to ensure high purity and retention of isotopic labeling. This process is crucial for maintaining the integrity of the compound for biological studies.

Metabolism and Cellular Signaling

The biological activity of Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) primarily stems from its fatty acid composition. Fatty acids play critical roles in cellular metabolism and signaling pathways. They are involved in:

- Energy Production : Fatty acids serve as key energy sources through β-oxidation.

- Cell Signaling : They influence various signaling pathways that regulate inflammation and cell growth.

Research indicates that deuterated fatty acids can provide insights into lipid metabolism by allowing for precise tracking of metabolic pathways in both in vitro and in vivo studies. For instance, studies have demonstrated that fatty acids can modulate inflammatory responses and cellular signaling mechanisms.

Applications in Research

Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) has several applications in scientific research:

- Metabolic Tracing : Its deuterated nature allows researchers to trace metabolic pathways involving lipids without interference from naturally occurring isotopes.

- Inflammation Studies : The compound can be utilized to investigate the role of fatty acids in inflammation and related diseases.

- Cellular Studies : It serves as a valuable tool for studying lipid metabolism and its effects on cell signaling and function.

Comparative Analysis

To better understand the unique properties of Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5), it is helpful to compare it with other similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Glyceryl Trinonadecanoate | C60H116O6 | 933.56 g/mol | Non-deuterated; commonly used as a standard |

| Glyceryl-d5 Trioctadecanoate | C57D5H105O6 | 896.51 g/mol | Contains octadecanoate chains |

| Glyceryl Tri(tetradecanoate-13) | C57H110O6 | 896.51 g/mol | Tetradecanoyl groups; used for similar applications |

This table highlights the differences in molecular weight and structure among these compounds. The unique features of Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5 make it particularly useful for research requiring precise tracking of molecular pathways.

Study on Lipid Metabolism

A significant study utilized Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5 to investigate lipid metabolism in mice. The findings demonstrated that the compound could effectively trace the incorporation of fatty acids into triglycerides and phospholipids within various tissues. This research provided insights into how dietary fats are metabolized and stored in the body.

Inflammation Research

Another study focused on the role of fatty acids in inflammatory processes using this compound. The results indicated that specific fatty acids could modulate inflammatory responses in cultured cells. The deuterated form allowed researchers to differentiate between endogenous and exogenous fatty acid sources during their experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.